

Cross-validation of MS8535 Effects with Published Data: A Comparative Guide

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Compound of Interest

Compound Name: MS8535

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the effects of **MS8535**, a potent and selective inhibitor of Spindlin-1 (SPIN1), with publicly available data on other known SPIN1 inhibitors. The information is intended to offer an objective comparison of the performance of **MS8535** against alternative compounds, supported by experimental data, to aid in research and drug development decisions.

Quantitative Data Summary

The following tables summarize the key quantitative data for **MS8535** and a selection of alternative SPIN1 inhibitors. This data is compiled from published research to facilitate a direct comparison of their biochemical potency, binding affinity, and cellular engagement.

Table 1: Biochemical Potency and Binding Affinity of SPIN1 Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
MS8535	SPIN1	Fluorescence Polarization (FP)	202	-	[1]
SPIN1	Isothermal Titration Calorimetry (ITC)	-	30	[1]	
MS8535N (Negative Control)	SPIN1	Fluorescence Polarization (FP)	> 100,000	-	[1]
SPIN1	Isothermal Titration Calorimetry (ITC)	-	No Binding	[1]	
VinSpinIn	SPIN1	AlphaScreen	33	-	[2]
SPIN1	Isothermal Titration Calorimetry (ITC)	-	9.9	[2]	
MS31	SPIN1	Fluorescence Polarization (FP)	77	-	[3]
SPIN1	Isothermal Titration Calorimetry (ITC)	-	114	[1]	
EML631	SPIN1	Isothermal Titration Calorimetry (ITC)	-	~3,000	[4]

IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of the binding affinity between a ligand and a protein.

Table 2: Cellular Target Engagement of SPIN1 Inhibitors

Compound	Cell Line	Assay Type	EC50 (μM)	Reference
MS8535	U2OS	NanoBRET	1.1	[1]
MS8535N (Negative Control)	U2OS	NanoBRET	> 100	[1]
VinSpinIn	HEK293T	NanoBRET	Dose-dependent inhibition	[5]
MS31	U2OS	Cellular Target Engagement	low-μM activity	[6]
EML631	T778	ChIP-qPCR	Effective at 10 μM	[4]

EC50: Half-maximal effective concentration, a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. NanoBRET: NanoLuc® Bioluminescence Resonance Energy Transfer, a cell-based assay to measure protein engagement. ChIP-qPCR: Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction, used to investigate protein-DNA interactions within cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the information available in the referenced publications.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the inhibition of the interaction between SPIN1 and a fluorescently labeled histone H3 peptide.

- Principle: The FP of a fluorescently labeled molecule is dependent on its size. When a small fluorescent peptide binds to a larger protein (SPIN1), its rotation slows, and the FP increases. An inhibitor that disrupts this interaction will cause a decrease in FP.
- General Protocol:
 - Reactions are performed in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
 - A fixed concentration of recombinant SPIN1 protein and a fluorescently labeled histone H3 peptide (e.g., H3K4me3) are incubated together.
 - Serial dilutions of the test compound (e.g., **MS8535**) are added to the protein-peptide mixture.
 - The reaction is incubated at room temperature to reach equilibrium.
 - FP is measured using a plate reader with appropriate excitation and emission filters.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

- Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat. ITC measures these small heat changes to determine the thermodynamic parameters of the interaction.
- General Protocol:

- The recombinant SPIN1 protein is placed in the sample cell of the calorimeter, and the test compound is loaded into the injection syringe. Both are in an identical, degassed buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
- A series of small, sequential injections of the compound are made into the protein solution.
- The heat change associated with each injection is measured.
- The data are plotted as heat change per injection versus the molar ratio of ligand to protein.
- The resulting binding isotherm is fitted to a suitable binding model to determine the K_d , stoichiometry, and enthalpy of binding.

NanoBRET™ Target Engagement Assay for EC50 Determination

This live-cell assay quantifies the engagement of a test compound with its target protein within a physiological context.

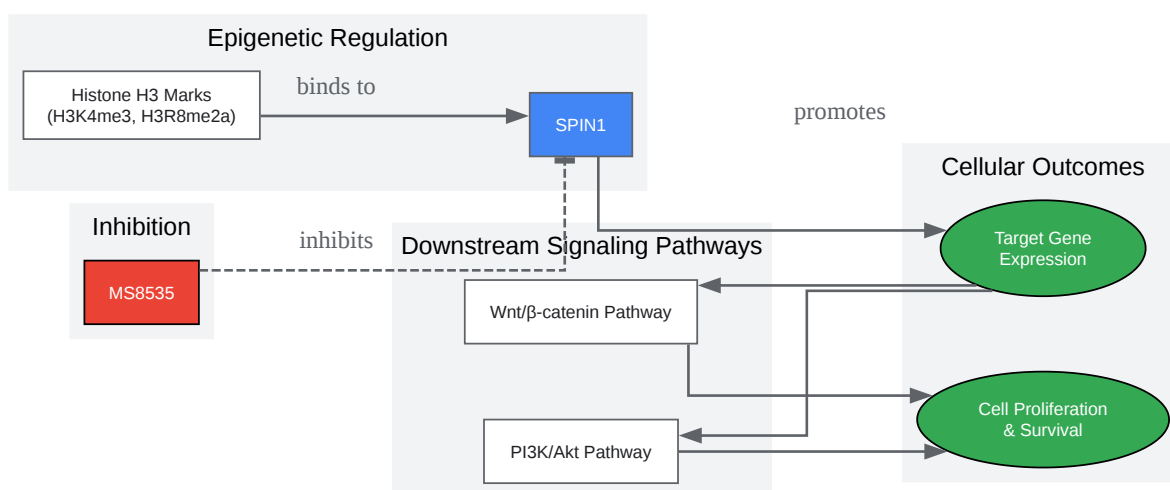
- Principle: The assay utilizes a NanoLuc® luciferase-tagged target protein (SPIN1) and a cell-permeable fluorescent tracer that binds to the target. When the tracer is in close proximity to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
- General Protocol:
 - Cells (e.g., U2OS) are transiently transfected with a vector encoding the NanoLuc®-SPIN1 fusion protein.
 - Transfected cells are plated in a multi-well plate.
 - Cells are treated with a fixed concentration of the fluorescent tracer and serial dilutions of the test compound.

- The NanoBRET substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a plate reader.
- EC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

SPIN1 Signaling Pathway

Spindlin-1 is a "reader" of histone modifications, recognizing specific methylation marks on histone H3, such as trimethylated lysine 4 (H3K4me3) and asymmetrically dimethylated arginine 8 (H3R8me2a).[1][5] This recognition allows SPIN1 to act as a transcriptional co-activator, influencing the expression of genes involved in key signaling pathways implicated in cell proliferation and survival, such as the Wnt/ β -catenin and PI3K/Akt pathways.[5]

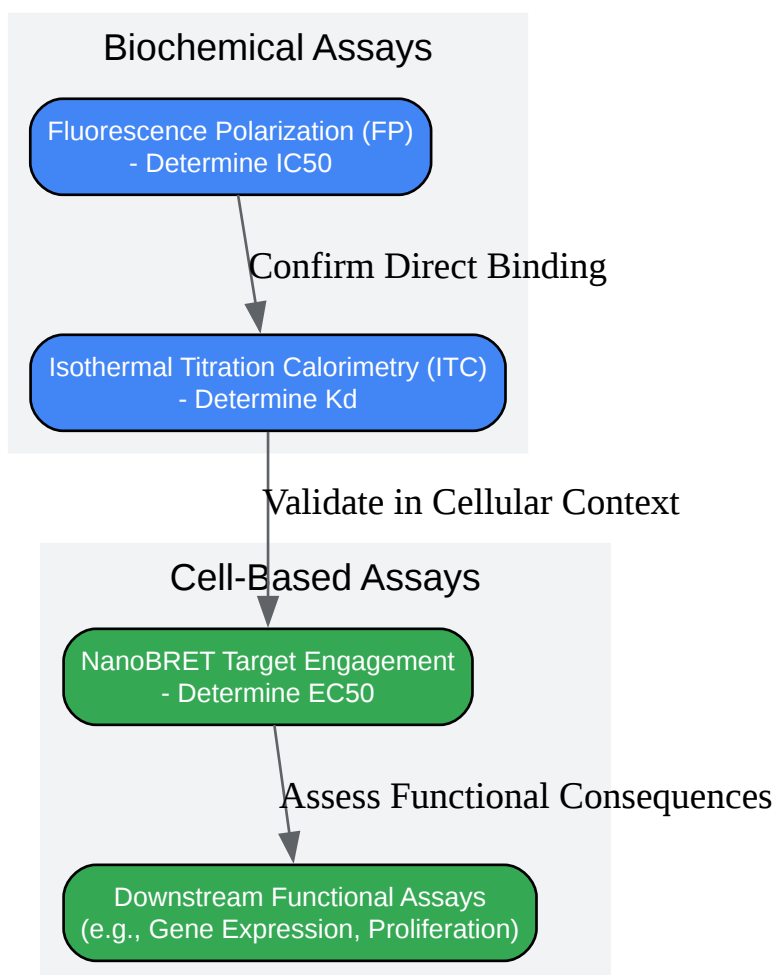


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Caption: SPIN1 signaling pathway and point of inhibition by **MS8535**.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel inhibitor like **MS8535** typically follows a multi-step experimental workflow, starting from biochemical assays to assess direct target binding and potency, followed by cell-based assays to confirm target engagement and cellular efficacy.



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Caption: A typical experimental workflow for characterizing a SPIN1 inhibitor.

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